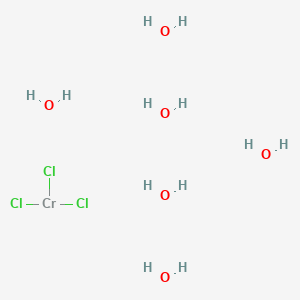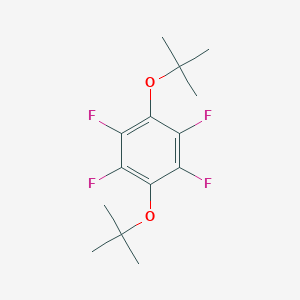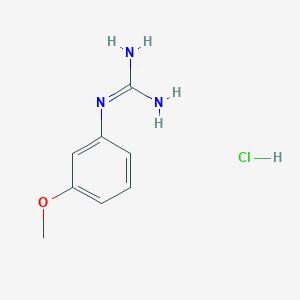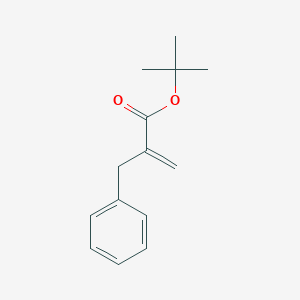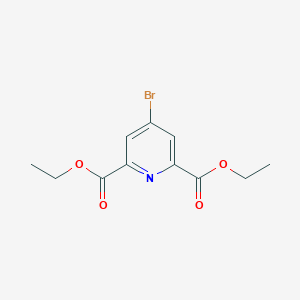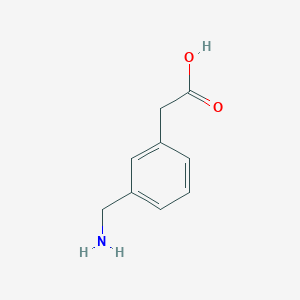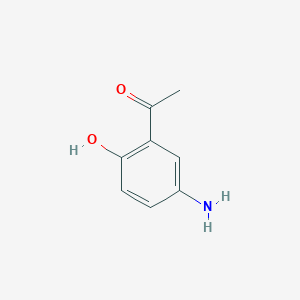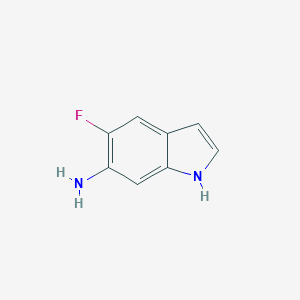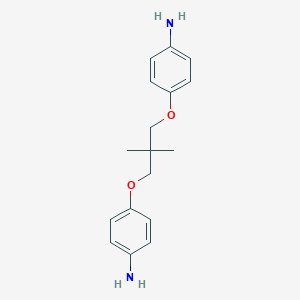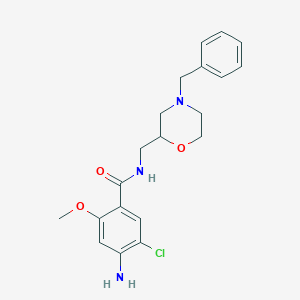
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide, also known as BMS-986001, is a novel compound with potential therapeutic applications in the field of oncology. The compound belongs to the class of small-molecule inhibitors that target the bromodomain and extra-terminal (BET) proteins. BET proteins are known to play a crucial role in regulating gene expression, and their dysregulation has been implicated in the development of various cancers.
作用机制
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exerts its anti-tumor effects by selectively binding to the bromodomains of the BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, such as c-Myc and Bcl-2, and the upregulation of tumor suppressor genes, such as p21 and p27. The net result is the induction of apoptosis and cell cycle arrest in cancer cells.
生化和生理效应
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. In addition to its anti-tumor effects, 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been shown to have anti-inflammatory properties, which may have therapeutic implications in various inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide is its specificity for the BET proteins, which minimizes off-target effects and reduces the risk of toxicity. However, the compound's potency and selectivity can also pose challenges in terms of dosing and administration in preclinical and clinical studies. Another limitation is the potential for resistance to develop, as has been observed with other BET inhibitors.
未来方向
Several potential future directions for 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide research include:
1. Combination therapy: 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may be used in combination with other anti-cancer agents to enhance its efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide may help to identify patients who are most likely to benefit from the treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide in various cancer types.
4. Mechanistic studies: Further studies are needed to elucidate the precise mechanisms of action of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide and its effects on gene expression and epigenetic regulation.
5. Drug development: The development of more potent and selective BET inhibitors may lead to the development of more effective anti-cancer therapies.
合成方法
The synthesis of 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-benzyl-2-morpholinylmethanamine to yield the intermediate, which is subsequently reacted with 4-aminobenzamide to obtain the final product.
科学研究应用
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various cancers, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer (NSCLC). Preclinical studies have shown that 4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide exhibits potent anti-tumor activity by inhibiting the BET proteins, which are known to regulate the expression of genes that promote cancer cell proliferation and survival.
属性
CAS 编号 |
112885-23-1 |
|---|---|
产品名称 |
4-Amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
分子式 |
C20H24ClN3O3 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
4-amino-N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-19-10-18(22)17(21)9-16(19)20(25)23-11-15-13-24(7-8-27-15)12-14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-13,22H2,1H3,(H,23,25) |
InChI 键 |
HLPODFYVEMCHBL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
规范 SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl)N |
同义词 |
4-ABMMB 4-amino-N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-2-methoxybenzamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





